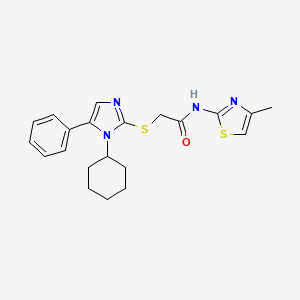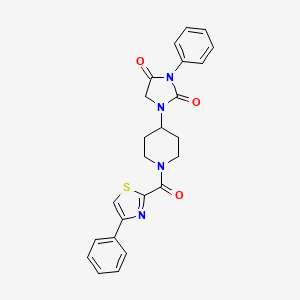
3-Phenyl-1-(1-(4-phenylthiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(1-(4-phenylthiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, exhibiting potent antimicrobial activity. This includes efficacy against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as notable antifungal activity.
Synthesis and Structural Analysis
Prasad et al. (2018) focused on synthesizing and characterizing imidazolidine-2,4-dione derivatives. The study involved spectral, thermal, and structural analyses, including X-ray diffraction studies.
Reaction with Isothiocyanates
Klásek et al. (2010) investigated the reaction of imidazolidine-2,4-diones with isothiocyanates, leading to novel compounds. The study, detailed in Klásek et al. (2010), provided insights into structural and compositional aspects of these new compounds.
Synthesis and Anti-Arrhythmic Activity
Pękala et al. (2005) synthesized derivatives of imidazolidine-2,4-dione, examining their structure-activity relationships and effects on the electrocardiogram. The research, outlined in Pękala et al. (2005), identified compounds with potential anti-arrhythmic properties.
Synthesis of Dihydropiperazine Neonicotinoid Compounds
Samaritoni et al. (2003) explored the synthesis of dihydropiperazines, a class related to imidazolidine-2,4-diones, for potential use as insecticides. This is detailed in Samaritoni et al. (2003).
Synthesis of Novel Chemosensitizers
Matys et al. (2015) investigated the synthesis of imidazolidine-4-ones for their ability to enhance antibiotic effectiveness, particularly against resistant strains of Staphylococcus aureus. The findings are presented in Matys et al. (2015).
Inhibitors of Human Heart Chymase
Research by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives showed their potential as selective inhibitors of human heart chymase. Details can be found in Niwata et al. (1997).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, are also known for their diverse biological activities .
Mode of Action
Indole derivatives, for instance, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Thiazole derivatives, on the other hand, are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
For instance, indole derivatives are known for their broad-spectrum biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole, a structural component of the compound, can be influenced by the presence of water, alcohol, ether, and other organic solvents . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Properties
IUPAC Name |
3-phenyl-1-[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-21-15-27(24(31)28(21)19-9-5-2-6-10-19)18-11-13-26(14-12-18)23(30)22-25-20(16-32-22)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOMARRZUJIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NC(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)
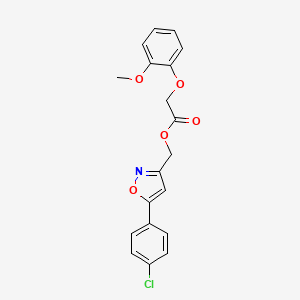
![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)
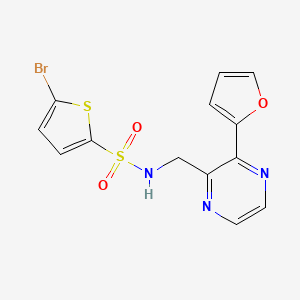
![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)
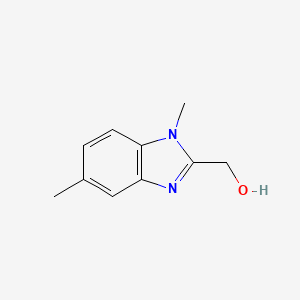

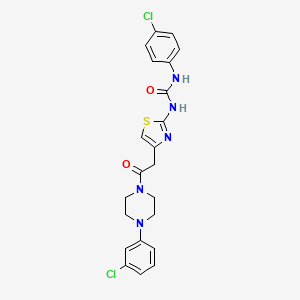
![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)
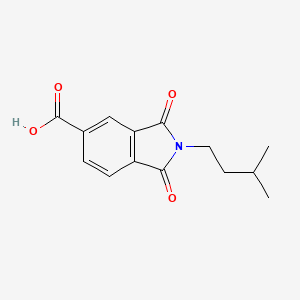
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2447268.png)
![2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole](/img/structure/B2447270.png)
